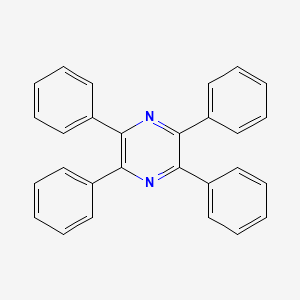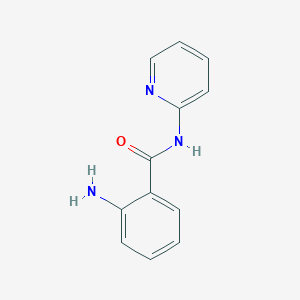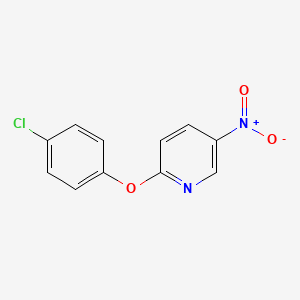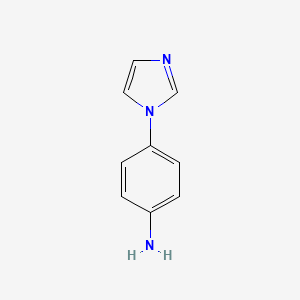
4-(1H-imidazol-1-yl)aniline
概要
説明
4-(1H-imidazol-1-yl)aniline is a compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is also known by other names such as 1-(4-Aminophenyl)imidazole and 4-Imidazol-1-yl-phenylamine .
Synthesis Analysis
While specific synthesis methods for 4-(1H-imidazol-1-yl)aniline were not found in the search results, imidazole, a related compound, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia .Molecular Structure Analysis
The IUPAC name for this compound is 4-imidazol-1-ylaniline . Its InChI is InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 and its InChIKey is LVOASPZGXNAHJI-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=CC(=CC=C1N)N2C=CN=C2 .Chemical Reactions Analysis
4-(1H-imidazol-1-yl)aniline has been used as a ligand in mixed-mode chromatography . It was immobilized on Sepharose CL-6B for this purpose . Adsorption equilibria of immunoglobulin G (IgG) and bovine serum albumin (BSA) to AN-Sepharose were studied at extensive pH values (4.0-8.8) and salt concentrations (0-1.0 mol/L) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 159.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Crystal Structure Analysis
One of the applications of 4-(1H-imidazol-1-yl)aniline and its derivatives is in crystallography. In the study of Triflumizole, a compound containing the 4-(1H-imidazol-1-yl)aniline moiety, researchers analyzed the crystal structure, emphasizing the interactions and bond angles between different ring planes (Kim et al., 2010).
Chemical Sensing Applications
4-(1H-imidazol-1-yl)aniline derivatives have been utilized in the development of chemical sensors. For instance, they have been used in UV-spectrophotometric and fluorometric detection of Fe3+ ions in aqueous solutions. This application demonstrates the potential of these compounds in environmental monitoring and industrial processes (Yanpeng et al., 2019).
Corrosion Inhibition
Research has also explored the use of chemically modified imidazole molecules, including 4-(1H-imidazol-1-yl)aniline, as corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can be a significant issue. The study focused on the inhibition of copper corrosion in acidic media (Costa et al., 2022).
Pharmaceutical Intermediates
In the pharmaceutical industry, derivatives of 4-(1H-imidazol-1-yl)aniline have been synthesized as intermediates for antitumor agents. An example includes the synthesis of an intermediate for the antitumor agent nilotinib (Shijing, 2013).
Safety And Hazards
The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
The compound has been used as a new ligand of mixed-mode chromatography for antibody purification . The results indicate that 4-(1H-imidazol-1-yl)aniline is a promising ligand of mixed-mode chromatography for antibody purification from a complex feedstock . This suggests potential future directions in the field of biochemistry and pharmaceuticals.
特性
IUPAC Name |
4-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOASPZGXNAHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313142 | |
| Record name | 4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)aniline | |
CAS RN |
2221-00-3 | |
| Record name | 4-(1H-Imidazol-1-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Imidazol-1-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2221-00-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


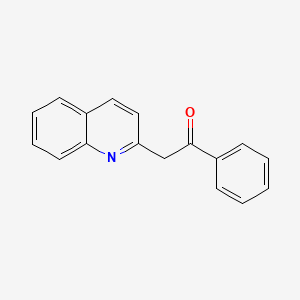
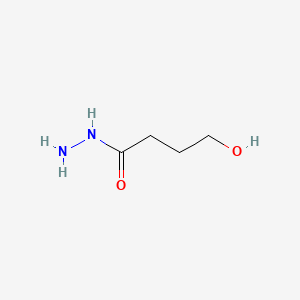
![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

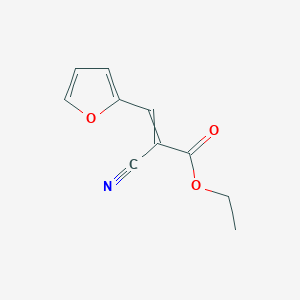
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
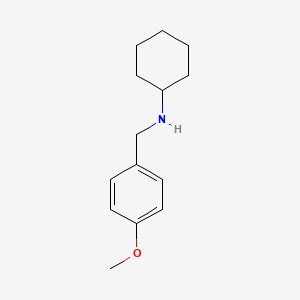
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)
